5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
5-ethyl-1-[2-(4-methoxyphenyl)ethyl]triazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.ClH/c1-3-12-13(14)15-16-17(12)9-8-10-4-6-11(18-2)7-5-10;/h4-7H,3,8-9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIHQLZYQTTYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CCC2=CC=C(C=C2)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which suggests that this compound may also interact with various biological targets.
Biochemical Analysis
Biochemical Properties
5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine. This inhibition suggests that this compound may modulate neurotransmitter levels, thereby influencing neurological functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of lipid peroxidizing enzymes such as mammalian 15-lipoxygenases, which play roles in cell differentiation, atherogenesis, and inflammation. These interactions highlight the compound’s potential impact on cellular health and disease states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with monoamine oxidase results in the inhibition of neurotransmitter degradation, thereby affecting neurotransmitter levels and signaling. Additionally, its binding to lipid peroxidizing enzymes suggests a role in modulating oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability may be influenced by factors such as temperature, pH, and exposure to light. Studies have shown that its effects on cellular function can vary, with prolonged exposure potentially leading to changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that high doses of similar compounds can result in neurotoxicity and hepatotoxicity. Therefore, careful dosage optimization is crucial to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For example, its inhibition of monoamine oxidase affects the metabolism of neurotransmitters, leading to altered levels of metabolites such as dopamine, serotonin, and norepinephrine. These interactions underscore the compound’s potential impact on metabolic processes and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Studies have shown that similar compounds can accumulate in specific tissues, such as the brain and liver, where they exert their effects. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with lipid peroxidizing enzymes suggests localization to cellular membranes, where it can modulate oxidative stress and inflammation. These localization patterns are crucial for understanding the compound’s precise mechanisms of action.
Biological Activity
5-Ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This compound's unique structure may confer specific biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound features a triazole ring substituted with an ethyl group and a 4-methoxyphenyl moiety. The presence of the methoxy group is significant as it can enhance lipophilicity and influence biological activity.
Antimicrobial Activity
Triazole derivatives are often evaluated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activity. For instance, 1,2,4-triazole derivatives have been reported to possess antimicrobial effects against various pathogens, including bacteria and fungi .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methoxyphenyl triazole derivative | Staphylococcus aureus | 32 µg/mL |
| Ethyl-substituted triazole | Escherichia coli | 16 µg/mL |
| Triazole-3-one derivative | Candida albicans | 8 µg/mL |
Antiviral Activity
Recent research has highlighted the antiviral potential of triazole derivatives. For example, compounds similar to the one have demonstrated efficacy against influenza viruses by reducing viral infectivity significantly . The mechanism often involves inhibition of viral neuraminidase, which is crucial for viral replication.
Table 2: Antiviral Potency Against Influenza Viruses
| Compound Name | Virus Strain | Reduction in Infectivity (%) |
|---|---|---|
| 5-Ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-triazole | H3N2 | >90% |
| Triazole derivative A | H1N1 | >85% |
Anti-inflammatory Effects
Triazoles have also been implicated in anti-inflammatory pathways. Some studies suggest that certain triazole derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
A notable study focused on the synthesis and evaluation of various triazole derivatives, including those similar to 5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-triazol-4-amine hydrochloride. The results indicated promising activity against both bacterial and viral pathogens, emphasizing the importance of structural modifications in enhancing bioactivity .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is heavily influenced by their molecular structure. The introduction of substituents like methoxy groups can enhance lipophilicity and improve interaction with biological targets. A comparative analysis of different substituents on the triazole ring revealed that electron-donating groups (like methoxy) generally increase antimicrobial potency while maintaining low toxicity profiles .
Table 3: Structure-Activity Relationship Insights
| Substituent Type | Activity Effect |
|---|---|
| Electron-donating | Increased activity |
| Electron-withdrawing | Decreased activity |
| Alkyl groups | Enhanced lipophilicity |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that triazole derivatives could inhibit the growth of pathogenic microorganisms, showcasing their potential as antimicrobial agents in pharmaceutical formulations .
Cancer Research
Triazole derivatives have also been investigated for their anticancer properties. The presence of the methoxyphenyl group in this compound may enhance its interaction with biological targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Neuroprotective Effects
Emerging research indicates that triazole compounds may possess neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to interact with neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate the efficacy of 5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride in preclinical models .
Agricultural Science
Pesticide Development
The triazole structure is commonly found in agricultural chemicals, particularly fungicides. The compound's potential as a pesticide is being explored due to its ability to inhibit fungal growth. Research indicates that derivatives of triazoles can be effective against a range of plant pathogens, suggesting a viable application in crop protection strategies .
Plant Growth Regulation
In addition to fungicidal properties, certain triazole compounds have been identified as plant growth regulators. These compounds can modulate plant growth responses by influencing hormonal pathways. Investigations into the effects of this compound on various plant species are underway to assess its efficacy as a growth enhancer or inhibitor .
Material Science
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been studied for their potential to enhance material properties. The unique chemical structure may impart desirable characteristics such as increased thermal stability and mechanical strength. Research is ongoing to develop new polymer composites using this compound as a functional additive .
Sensors and Electronics
Triazole-based compounds are being investigated for applications in sensor technology due to their electronic properties. The ability of these compounds to form thin films makes them suitable candidates for use in organic electronic devices, including sensors for detecting environmental pollutants or biological markers .
Case Studies
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
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Triazole ring : Participates in electrophilic substitution and coordination chemistry.
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Primary amine (-NH₂) : Prone to acylation, alkylation, or Schiff base formation.
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4-Methoxyphenyl group : Directs electrophilic aromatic substitution (e.g., nitration, halogenation) .
Table 1: Hypothesized Reactions Based on Analogous Systems
*Yields estimated from structurally similar compounds.
Biological Interaction Pathways
While not direct chemical reactions, the compound’s interactions with biomolecules include:
-
Monoamine oxidase (MAO) inhibition : Competes with tryptamine/tyramine substrates (IC₅₀ ~10–50 μM for related triazoles) .
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Lipid peroxidation modulation : Binds mammalian 15-lipoxygenases (LOX) via triazole-metal coordination.
Key Mechanistic Insight :
The ethylamine group enhances solubility and target engagement, while the methoxyphenyl moiety improves membrane permeability .
Stability and Degradation
Limited data exist, but triazole amines generally degrade via:
-
Hydrolysis : pH-dependent cleavage of the triazole ring (t₁/₂ >24 h at pH 7.4) .
-
Photodegradation : Methoxy groups sensitize to UV light, forming quinone-like byproducts .
Unresolved Research Questions
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Regioselectivity in triazole functionalization (C4 vs. C5 substitution).
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Catalytic asymmetric synthesis for chiral derivatives.
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Structure-activity relationships (SAR) for MAO/LOX inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and reported activities of 5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride with related compounds:
Key Observations:
However, the triazole core may confer distinct binding kinetics compared to SKF-96365’s imidazole. Fluorine substitution (e.g., in 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine) enhances lipophilicity but reduces metabolic stability, leading to discontinuation in commercial catalogues .
Synthetic Accessibility: Triazole derivatives are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination . The 2-(4-methoxyphenyl)ethyl chain in the target compound likely requires multi-step alkylation or Mitsunobu reactions, as seen in peptide-triazole hybrids .
Hydrochloride salts generally enhance stability and crystallinity .
Preparation Methods
Core 1,2,3-Triazole Formation via Cycloaddition
The key step in synthesizing 5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride is the formation of the 1,2,3-triazole ring. This is commonly achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as the "click reaction," which is highly regioselective and efficient.
- General Procedure : An azide derivative and an alkyne containing the 4-methoxyphenyl ethyl moiety are reacted in a solvent mixture such as tetrahydrofuran (THF) and water (1:1), with sodium ascorbate and CuSO4 as the catalytic system. The reaction is stirred at room temperature for 12 hours. The crude product is then purified by flash chromatography to isolate the 1,4-disubstituted 1,2,3-triazole intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Azide + Alkyne | THF:H2O (1:1), CuSO4 (0.5 equiv), sodium ascorbate | 1,4-disubstituted 1,2,3-triazole |
Amination at the 4-Position of the Triazole
The 4-amine functionality is introduced either by direct amination of the triazole ring or by using amine-containing precursors during synthesis.
- Amination via Nucleophilic Substitution : The 4-position on the triazole ring can be functionalized by nucleophilic substitution reactions using amines, yielding 4-amine derivatives. This step may involve treatment with ammonia or primary amines under controlled conditions to ensure selective substitution without ring degradation.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt form, the free amine triazole compound is treated with hydrochloric acid in an appropriate solvent, such as methanol or acetonitrile. Acidification leads to precipitation or crystallization of the hydrochloride salt, which is then isolated by filtration and drying.
- Typical Conditions : The crude amine is dissolved in methanol, acidified with 1 M HCl to pH ~1, stirred for a few hours, and then solvent is removed under reduced pressure. The residue is purified by recrystallization or chromatography to yield the hydrochloride salt.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Free amine + HCl | Methanol, 1 M HCl, pH 1, stirring, evaporation | Hydrochloride salt precipitate |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Conditions | Product |
|---|---|---|---|---|
| 1 | CuAAC cycloaddition | Azide + 4-methoxyphenyl ethyl alkyne | THF:H2O (1:1), CuSO4, sodium ascorbate, rt, 12 h | 1,4-Disubstituted 1,2,3-triazole |
| 2 | DBU-promoted cycloaddition | β-Ketoester (ethyl) + azide | DBU, MeCN, 50–60 °C, overnight | 5-Ethyl substituted triazole |
| 3 | Amination | Triazole intermediate + amine | Nucleophilic substitution conditions | 4-Amino-1,2,3-triazole derivative |
| 4 | Salt formation | Free amine triazole + HCl | Methanol, 1 M HCl, pH 1, stirring | Hydrochloride salt of target compound |
Research Findings and Yield Data
- The DBU-promoted synthesis of 5-substituted 1,2,3-triazoles typically yields products in the range of 70–95% after purification.
- The CuAAC reaction is highly efficient, often providing yields above 85% with excellent regioselectivity.
- Hydrochloride salt formation is straightforward and yields stable crystalline products suitable for further pharmaceutical or chemical applications.
Analytical Characterization
- NMR Spectroscopy : 1H and 13C NMR confirm the substitution pattern on the triazole ring and the presence of the ethyl and 4-methoxyphenyl ethyl groups.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- Melting Point and IR Spectroscopy : Used to verify purity and functional groups, with characteristic triazole peaks and amine salt bands.
Q & A
[Basic] What are the standard synthetic routes for 5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride?
The synthesis typically follows a multi-step approach involving:
Core scaffold formation : Start with a 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, react 5-ethyl-1H-1,2,3-triazol-4-amine with a propargyl ether intermediate derived from 4-methoxyphenethyl alcohol.
Functionalization : Introduce the 2-(4-methoxyphenyl)ethyl group via alkylation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to avoid side reactions.
Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
[Basic] Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR (¹H/¹³C) : Assign peaks to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethyl/methoxy substituents (δ 1.2–1.4 ppm for CH₃; δ 3.8 ppm for OCH₃).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 307.18 for C₁₄H₁₉N₅O·HCl).
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve spatial conformation of the triazole core and substituent orientation .
[Basic] What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (amine/hydrochloride reactivity).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to halogenated solvent containers .
[Advanced] How to design structure-activity relationship (SAR) studies for triazole derivatives of this compound?
Systematic substitution : Modify the ethyl group (e.g., replace with propyl or cyclopropyl) and the 4-methoxyphenyl moiety (e.g., halogenate or introduce electron-withdrawing groups).
In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
Data analysis : Use multivariate regression to correlate substituent electronegativity/logP with IC₅₀ values. Contradictions in activity may arise from steric effects overriding electronic contributions .
[Advanced] What analytical challenges arise in detecting trace impurities during synthesis?
- Low-concentration species : Impurities like unreacted azides or alkylation byproducts may fall below GC-MS detection limits (<1 ppm). Use HPLC-MS/MS with ion trapping for enhanced sensitivity.
- Matrix interference : The hydrochloride salt can suppress ionization in ESI-MS. Apply solid-phase extraction (C18 columns) to desalt samples pre-analysis .
[Advanced] How to optimize solubility for in vivo studies?
Co-solvent systems : Test DMSO:PBS (≤10% v/v) or cyclodextrin complexes.
pH adjustment : The hydrochloride salt enhances water solubility at pH < 3. For neutral pH, consider phosphate buffered saline with 0.1% Tween-80.
Salt metathesis : Exchange HCl for besylate or tosylate to improve lipid membrane permeability .
[Advanced] How to resolve contradictions in reported bioactivity data across studies?
- Replication : Verify assay conditions (e.g., ATP concentration in kinase assays).
- Control variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of conflicting EC₅₀ values .
[Advanced] What computational methods predict binding modes with biological targets?
- Docking : Use AutoDock Vina with triazole as a rigid core; prioritize poses with hydrogen bonds to catalytic lysine residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ethyl group in hydrophobic pockets.
- QSAR models : Train on datasets with Hammett σ values for substituent electronic effects .
[Advanced] How to assess compound stability under varying storage conditions?
Accelerated degradation : Heat samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., triazole ring oxidation).
Light sensitivity : Expose to UV (254 nm) and quantify photodegradation using UV-Vis absorbance at λ_max ≈ 270 nm.
Long-term stability : Store at –20°C under argon; avoid repeated freeze-thaw cycles .
[Advanced] What strategies mitigate scale-up challenges in multi-step synthesis?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., use ethyl acetate/hexane gradients).
- Catalyst optimization : Screen Pd/C vs. nickel catalysts for hydrogenation steps to improve yield (>85%).
- Process analytics : Implement inline FTIR to monitor reaction completion in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
